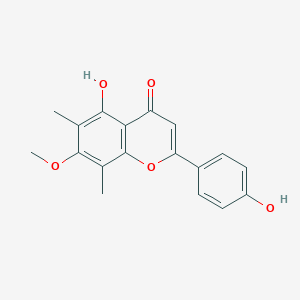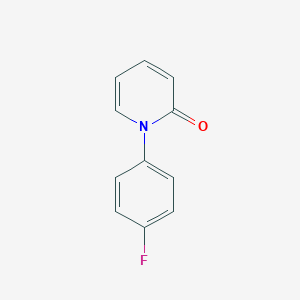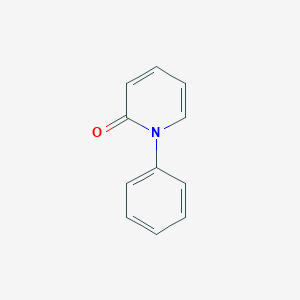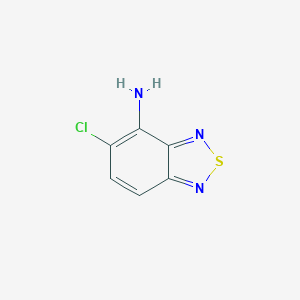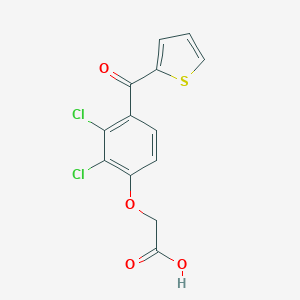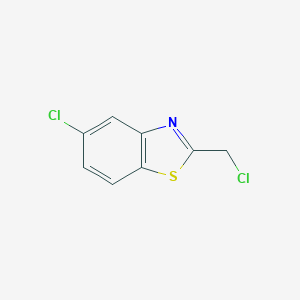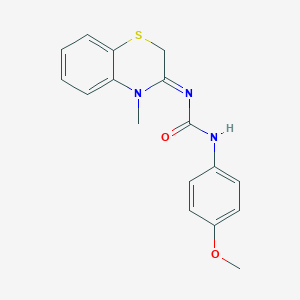
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea, also known as MBTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been investigated as a potential anticancer agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, potentially making it a promising candidate for cancer treatment.
In addition, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has also been studied for its potential use as an antibacterial and antifungal agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea exhibits potent activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. This may ultimately lead to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea in lab experiments is its potent activity against cancer cells, bacteria, and fungi. This makes it a potentially valuable tool for studying these organisms and developing new treatments. However, one limitation of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. One area of interest is the development of new anticancer agents based on the structure of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. In addition, further studies are needed to fully understand the mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea and its potential applications in other fields, such as antimicrobial therapy. Finally, the development of more efficient and cost-effective synthesis methods for (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea may also be an area of future research.
Métodos De Síntesis
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can be synthesized through a multistep process involving the reaction of 4-methyl-2H-1,4-benzothiazin-3(4H)-one with 4-methoxyphenyl isocyanate. The resulting intermediate is then treated with ammonium hydroxide to yield (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. This method has been reported to yield high purity and good yields of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea.
Propiedades
Número CAS |
108176-77-8 |
|---|---|
Nombre del producto |
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea |
Fórmula molecular |
C17H17N3O2S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(3Z)-1-(4-methoxyphenyl)-3-(4-methyl-1,4-benzothiazin-3-ylidene)urea |
InChI |
InChI=1S/C17H17N3O2S/c1-20-14-5-3-4-6-15(14)23-11-16(20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)/b19-16- |
Clave InChI |
OIAFCHOBYHAFPA-UHFFFAOYSA-N |
SMILES isomérico |
CN1/C(=N\C(=O)NC2=CC=C(C=C2)OC)/CSC3=CC=CC=C31 |
SMILES |
CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31 |
SMILES canónico |
CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31 |
Sinónimos |
(1Z)-3-(4-methoxyphenyl)-1-(7-methyl-10-thia-7-azabicyclo[4.4.0]deca-1 ,3,5-trien-8-ylidene)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



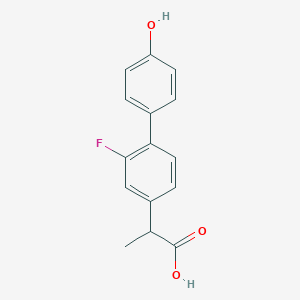

![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
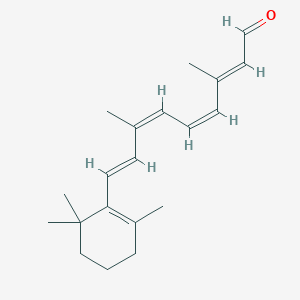
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)
